3-((1-(4-(Trifluoromethyl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Lipophilicity Membrane permeability Fluorine medicinal chemistry

The compound 3-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034333-99-6) is a fully synthetic small molecule (C15H13F3N2O4, MW 342.27) that integrates three pharmacologically relevant structural motifs: a 4-trifluoromethylbenzoyl-substituted azetidine ring, a methylene linker, and an oxazolidine-2,4-dione heterocycle. It belongs to the broader class of heterocycle-substituted 3-alkyl azetidine derivatives, which have been patented as antagonists and/or inverse agonists of the Cannabinoid-1 (CB1) receptor.

Molecular Formula C15H13F3N2O4
Molecular Weight 342.274
CAS No. 2034333-99-6
Cat. No. B2927995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(4-(Trifluoromethyl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
CAS2034333-99-6
Molecular FormulaC15H13F3N2O4
Molecular Weight342.274
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=C(C=C2)C(F)(F)F)CN3C(=O)COC3=O
InChIInChI=1S/C15H13F3N2O4/c16-15(17,18)11-3-1-10(2-4-11)13(22)19-5-9(6-19)7-20-12(21)8-24-14(20)23/h1-4,9H,5-8H2
InChIKeyAFWIGPLNWCPPCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(4-(Trifluoromethyl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034333-99-6): Chemical-Class Overview and Procurement Context


The compound 3-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034333-99-6) is a fully synthetic small molecule (C15H13F3N2O4, MW 342.27) that integrates three pharmacologically relevant structural motifs: a 4-trifluoromethylbenzoyl-substituted azetidine ring, a methylene linker, and an oxazolidine-2,4-dione heterocycle [1]. It belongs to the broader class of heterocycle-substituted 3-alkyl azetidine derivatives, which have been patented as antagonists and/or inverse agonists of the Cannabinoid-1 (CB1) receptor [2]. The compound is currently offered as a research-grade chemical by several international suppliers, typically at ≥95% purity, and is intended for laboratory-scale biological screening and medicinal-chemistry optimization programs.

Why 3-((1-(4-(Trifluoromethyl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione Cannot Be Replaced by a Generic In-Class Analog


The biological and physicochemical profile of 3-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione emerges from the synergistic combination of its three structural modules. Simply replacing the 4-trifluoromethylbenzoyl group with a non-fluorinated benzoyl congener removes the ~0.5–1.0 log-unit lipophilicity gain conferred by the –CF3 group, which can substantially alter membrane permeability and target engagement [1]. Swapping the azetidine core for a piperidine or pyrrolidine ring eliminates the metabolic-stability advantage inherent to the strained four-membered ring, potentially leading to higher intrinsic clearance in hepatic microsomal assays [2]. Finally, substituting the oxazolidine-2,4-dione moiety with a carboxylic acid or another bioisostere changes the H-bond donor/acceptor geometry, pKa, and permeability profile, as the oxazolidine-2,4-dione ring is a well-established carboxylic acid bioisostere with distinct physicochemical properties [3]. Because each motif contributes independently to the compound's overall behavior, generic in-class substitution cannot be performed without risking a loss of the desired pharmacological profile. The quantitative evidence in Section 3 supports this conclusion.

Head-to-Head and Class-Level Differentiation of 3-((1-(4-(Trifluoromethyl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione


Trifluoromethyl-Driven Lipophilicity Gain vs. Non-Fluorinated Benzoyl Analog

The 4-CF3-substituted benzoyl group in 3-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione imparts a significant lipophilicity increase relative to the non-fluorinated 4-methylbenzoyl analog. A systematic study of aliphatic fluorination motifs demonstrated that replacing a –CH3 group with a –CF3 group elevates the experimental logP by 0.5–1.0 units, depending on the molecular scaffold and substitution pattern [1]. For the target compound, this translates into an estimated logP of 1.6–2.0 for the fluorinated analog versus approximately 1.0–1.5 for the non-fluorinated congener (predicted via consensus logP models). This 0.5–1.0 log-unit increase is expected to enhance passive membrane permeability, potentially improving oral absorption and central nervous system penetration when such properties are required [1].

Lipophilicity Membrane permeability Fluorine medicinal chemistry

Azetidine Ring Metabolic Stability Advantage vs. Piperidine and Pyrrolidine Analogs

The azetidine ring in the target compound provides superior metabolic stability compared to its larger saturated heterocyclic counterparts (piperidine and pyrrolidine). A systematic investigation of fluorinated saturated heterocyclic amines reported that azetidine derivatives consistently exhibit lower intrinsic microsomal clearance than their piperidine analogs when evaluated in human liver microsomal stability assays [1]. In one representative pair, the azetidine-containing compound showed an intrinsic clearance (CLint) of <8 µL/min/mg protein, whereas the corresponding piperidine analog displayed CLint >25 µL/min/mg protein, representing a >3-fold difference [1]. The strained four-membered ring of azetidine is less susceptible to cytochrome P450-mediated oxidation, which is the primary clearance pathway for saturated amines. Consequently, the azetidine scaffold in 3-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is predicted to confer lower hepatic extraction and longer half-life relative to hypothetical piperidine or pyrrolidine congeners that retain the same benzoyl and oxazolidine-2,4-dione substituents [1], [2].

Metabolic stability Azetidine Hepatic clearance Microsomal assay

Oxazolidine-2,4-Dione as a Carboxylic Acid Bioisostere: Permeability and pKa Differentiation

The oxazolidine-2,4-dione moiety in 3-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione functions as a non-classical bioisostere of the carboxylic acid group. Carboxylic acid bioisosteres are widely employed to improve membrane permeability while retaining key H-bond interactions with target proteins. The oxazolidine-2,4-dione ring has a significantly higher pKa (~6–7) compared to typical carboxylic acids (pKa ~4–5) and reduced polar surface area, leading to enhanced passive diffusion across biological membranes [1]. In a comparative analysis of carboxylic acid isosteres, oxazolidine-2,4-diones showed a 2- to 5-fold increase in apparent permeability (Papp) in Caco-2 cell monolayers relative to the corresponding carboxylic acid analogs, while maintaining comparable target-binding capacity [1]. For the target compound, the oxazolidine-2,4-dione substitution enables a permeability profile that would not be achievable with a free carboxylate or simpler amide analogs, making it a strategic choice for programs where oral absorption or CNS penetration is desired.

Bioisostere Carboxylic acid replacement Permeability pKa

Patent-Class Association with Cannabinoid-1 (CB1) Receptor Antagonism Offers a Defined Biological Starting Point

The structural class to which 3-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione belongs—heterocycle-substituted 3-alkyl azetidine derivatives—is explicitly claimed as CB1 receptor antagonists and/or inverse agonists in US Patent US7906652B2 [1]. Multiple prototype compounds within this patent class have demonstrated potent CB1 binding with Ki values below 10 nM in radioligand displacement assays using [³H]CP-55,940 on human recombinant CB1 receptors [1]. In contrast, closely related oxazolidine-2,4-dione derivatives that lack the azetidine-3-methyl linker or the 4-trifluoromethylbenzoyl substitution are not represented in this patent family, suggesting that the specific molecular topology of the target compound is critical for CB1 engagement. While direct affinity data for the exact CAS 2034333-99-6 compound are not yet publicly available, its structural concordance with the patented pharmacophore provides a rationale for prioritizing this scaffold over non-azetidine or non-fluorinated oxazolidine-2,4-diones that fall outside the established CB1 patent landscape [1], [2].

CB1 receptor Cannabinoid antagonist Obesity Metabolic disorders

Recommended Research and Industrial Applications for 3-((1-(4-(Trifluoromethyl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione


CB1 Antagonist Lead Optimization for Metabolic Disorders

The target compound's structural alignment with the CB1 antagonist patent pharmacophore [1] makes it a suitable starting point for lead optimization programs targeting obesity, non-alcoholic fatty liver disease (NAFLD), or metabolic syndrome. Because the patent class includes compounds with sub-10 nM CB1 Ki values, teams can use the target compound as a scaffold to explore structure-activity relationships (SAR) around the 4-trifluoromethylbenzoyl substitution and the azetidine-3-methyl linker while maintaining the oxazolidine-2,4-dione bioisostere, which enhances permeability [2]. This combination is expected to yield analogs with improved oral bioavailability and CNS penetration characteristics relative to carboxylic acid-containing CB1 ligands.

Metabolic-Stability-Driven Fragment or Scaffold Replacement

Medicinal chemists encountering high intrinsic clearance in lead series featuring piperidine or pyrrolidine amines can evaluate the target compound as a metabolic-stable replacement. The azetidine core is documented to reduce microsomal clearance by ≥3-fold compared to piperidine in matched molecular pairs [3]. The oxazolidine-2,4-dione moiety further contributes to metabolic resilience by avoiding the phase-II glucuronidation liabilities commonly associated with free carboxylic acids. This dual metabolic advantage supports the compound's use as a scaffold-hop candidate in programs where pharmacokinetic optimization is a primary challenge.

Physicochemical Property Benchmarking for Fluorinated Heterocycle Libraries

The quantitative lipophilicity gain conferred by the 4-CF3-benzoyl group (~0.5-1.0 log-unit increase [4]) positions the target compound as a useful benchmarking tool for constructing fluorinated compound libraries. Drug discovery teams can use this compound as a reference standard to calibrate in silico logP prediction models, validate membrane-permeability assays, and assess the impact of fluorination on off-target binding profiles. The combination of azetidine, oxazolidine-2,4-dione, and CF3 in a single, commercially available molecule provides a well-defined physicochemical probe for methodological development.

Quote Request

Request a Quote for 3-((1-(4-(Trifluoromethyl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.